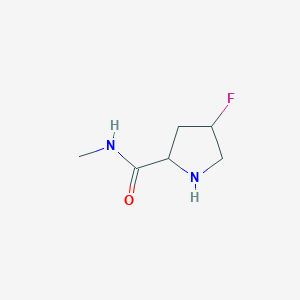
4-fluoro-N-methylpyrrolidine-2-carboxamide
Overview
Description
4-fluoro-N-methylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C6H11FN2O and its molecular weight is 146.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Fluoro-N-methylpyrrolidine-2-carboxamide, specifically the (2S,4R) stereoisomer, is a synthetic compound notable for its diverse biological activities. This compound features a pyrrolidine ring with a fluorine atom and a carboxamide functional group, which significantly influences its pharmacological properties. The molecular formula is C₆H₁₂ClFN₂O, and its molecular weight is approximately 183.61 g/mol.
Chemical Characteristics
The presence of the fluorine atom enhances the compound's lipophilicity , which can improve its bioavailability and interaction with biological targets. The carboxamide group allows for various chemical reactions, including hydrolysis under different pH conditions. The stereochemistry of the compound plays a crucial role in its biological interactions, affecting binding affinities and overall activity.
Biological Activities
This compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can block the cell cycle in the G2-M phase and induce apoptosis in HeLa and MCF-7 cells .
- Mechanism of Action : The mechanism of action appears to involve interaction with specific molecular targets such as enzymes or receptors. The compound has been noted to compete with colchicine at its binding site, impacting tubulin polymerization and potentially leading to enhanced efficacy when used in combination with other chemotherapeutic agents like doxorubicin .
- Complement Pathway Modulation : Research indicates that this compound may influence the alternative complement pathway, which is relevant in autoimmune diseases and cancer. It has been shown to modulate the activation of complement proteins, potentially leading to therapeutic applications in inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle blockade | |
| Enzyme Interaction | Competes at colchicine-binding site | |
| Complement Modulation | Alters complement pathway activation |
Case Study: Antiproliferative Effects
A study conducted on a series of fluoro-substituted ligands highlighted the significant antiproliferative activity of this compound. In this study, cells treated with the compound exhibited morphological changes indicative of apoptosis, including cytoskeletal collapse and cell shrinkage at concentrations as low as 100 nM .
NCI60 Screening Results
In a comprehensive screening involving the NCI60 cancer cell line panel, this compound demonstrated substantial growth inhibition across multiple cancer types. This screening involved administering varying concentrations of the compound to assess its lethality profile and growth inhibition rates .
Properties
IUPAC Name |
4-fluoro-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-8-6(10)5-2-4(7)3-9-5/h4-5,9H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIFYHHTHLJWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















